molecular formula C11H9FO B584124 1-Fluoro-6-methoxynaphthalene CAS No. 853192-64-0

1-Fluoro-6-methoxynaphthalene

Cat. No.: B584124
CAS No.: 853192-64-0
M. Wt: 176.19
InChI Key: WMHWQGOHUQTLNW-UHFFFAOYSA-N
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Description

1-Fluoro-6-methoxynaphthalene is an organic compound with the molecular formula C11H9FO. It is a derivative of naphthalene, where a fluorine atom is substituted at the first position and a methoxy group at the sixth position. This compound is known for its use as a reactant in the preparation of metabolites for pharmaceuticals, such as Duloxetine .

Scientific Research Applications

1-Fluoro-6-methoxynaphthalene has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and in the preparation of complex molecules.

    Biology: Employed in the study of enzyme-substrate interactions and metabolic pathways.

    Medicine: Utilized in the synthesis of pharmaceutical compounds, particularly in the development of antidepressants like Duloxetine.

    Industry: Applied in the production of dyes, pigments, and other fine chemicals

Safety and Hazards

The safety data sheet for 1-Fluoro-6-methoxynaphthalene suggests that in case of inhalation, skin contact, eye contact, or ingestion, medical attention should be sought immediately . Suitable extinguishing media in case of fire include water spray, alcohol-resistant foam, dry chemical, or carbon dioxide .

Future Directions

1-Fluoro-6-methoxynaphthalene and similar compounds could have potential applications in various fields. For instance, fluorescence resonance energy transfer-based screening for protein kinase C ligands has been developed using a diacylglycerol (DAG) lactone labeled with a donor fluorescent dye, 6-methoxynaphthalene . Additionally, catalytic protodeboronation of pinacol boronic esters, a process that involves a radical approach, could open up new possibilities for the use of similar compounds .

Biochemical Analysis

Biochemical Properties

It is known that the compound is used in proteomics research , suggesting that it may interact with proteins or other biomolecules. The nature of these interactions would depend on the specific context of the research.

Cellular Effects

A related compound, 6-methoxynaphthalene, has been used in fluorescence resonance energy transfer (FRET)-based screening for protein kinase C ligands . This suggests that 1-Fluoro-6-methoxynaphthalene could potentially influence cell signaling pathways, gene expression, and cellular metabolism, depending on its specific interactions with cellular biomolecules.

Molecular Mechanism

Given its use in proteomics research , it may exert its effects at the molecular level through binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression.

Metabolic Pathways

Given its use in proteomics research , it may interact with enzymes or cofactors and could potentially affect metabolic flux or metabolite levels.

Transport and Distribution

Given its use in proteomics research , it may interact with transporters or binding proteins and could potentially affect its localization or accumulation.

Subcellular Localization

Given its use in proteomics research , it may be directed to specific compartments or organelles based on targeting signals or post-translational modifications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Fluoro-6-methoxynaphthalene can be synthesized through various methods. One common approach involves the reaction of 1-naphthylamine with nitrous acid to form a diazonium salt, which is then reacted with fluoroboric acid to yield 1-fluoronaphthalene. The methoxy group can be introduced via a subsequent methylation reaction using iodomethane .

Industrial Production Methods: Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 1-Fluoro-6-methoxynaphthalene undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction Reactions: The aromatic ring can undergo reduction to form dihydro derivatives.

Common Reagents and Conditions:

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

Major Products:

Comparison with Similar Compounds

Uniqueness: 1-Fluoro-6-methoxynaphthalene is unique due to the combined presence of both fluorine and methoxy groups on the naphthalene ring. This combination imparts distinct chemical reactivity and biological activity, making it valuable in various applications.

Properties

IUPAC Name

1-fluoro-6-methoxynaphthalene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9FO/c1-13-9-5-6-10-8(7-9)3-2-4-11(10)12/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMHWQGOHUQTLNW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C(=CC=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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